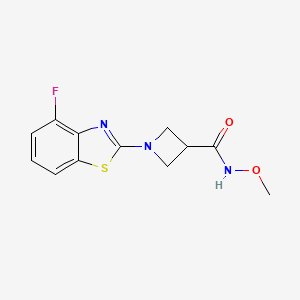

1-(4-fluoro-1,3-benzothiazol-2-yl)-N-methoxyazetidine-3-carboxamide

Descripción

Propiedades

IUPAC Name |

1-(4-fluoro-1,3-benzothiazol-2-yl)-N-methoxyazetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O2S/c1-18-15-11(17)7-5-16(6-7)12-14-10-8(13)3-2-4-9(10)19-12/h2-4,7H,5-6H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGRFPFCWVXYHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC(=O)C1CN(C1)C2=NC3=C(C=CC=C3S2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(4-fluoro-1,3-benzothiazol-2-yl)-N-methoxyazetidine-3-carboxamide typically involves multiple steps. The initial step often includes the formation of the benzothiazole ring, followed by the introduction of the fluoro substituent. The azetidine ring is then constructed, and the final step involves the formation of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these steps to increase yield and purity.

Análisis De Reacciones Químicas

1-(4-fluoro-1,3-benzothiazol-2-yl)-N-methoxyazetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that compounds similar to 1-(4-fluoro-1,3-benzothiazol-2-yl)-N-methoxyazetidine-3-carboxamide exhibit antimicrobial properties. Studies have demonstrated that derivatives of benzothiazole can inhibit the growth of various bacteria and fungi, suggesting that this compound may also possess similar activity. For example, benzothiazole derivatives have shown efficacy against Mycobacterium tuberculosis and other pathogenic microorganisms .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Analogous compounds have been evaluated for their ability to inhibit tumor cell proliferation. Research indicates that certain benzothiazole derivatives can induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth . The specific mechanism of action for this compound remains to be fully elucidated but warrants further investigation.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an enzyme inhibitor. Compounds with similar structural motifs have been identified as inhibitors of carbonic anhydrase and acetylcholinesterase, which are crucial targets in drug development for conditions such as glaucoma and Alzheimer's disease . Understanding the inhibitory profile of this compound could lead to new therapeutic strategies.

Synthesis and Characterization

The synthesis of this compound has been achieved through various synthetic routes involving the reaction of benzothiazole derivatives with azetidine carboxylic acids. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antimicrobial Activity Evaluation

In a study assessing the antimicrobial efficacy of benzothiazole derivatives, a series of compounds were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics . This suggests that this compound could be a candidate for further development as an antimicrobial agent.

Case Study 2: Antitumor Activity Screening

Another study focused on evaluating the anticancer properties of benzothiazole-based compounds against various cancer cell lines. The findings revealed that some compounds induced cell cycle arrest and apoptosis in human cancer cells. This highlights the potential of this compound as a lead compound for anticancer drug development .

Mecanismo De Acción

The mechanism of action of 1-(4-fluoro-1,3-benzothiazol-2-yl)-N-methoxyazetidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparación Con Compuestos Similares

Structural Features and Substituent Effects

The compound’s closest structural analogs include benzothiazole derivatives with variations in substituents and heterocyclic appendages. A notable example from the literature is ethyl 7-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-oxo-1-[4-(trifluoromethyl)benzyl]-1,4-dihydro-1,8-naphthyridine-3-carboxylate (hereafter referred to as Compound 38), which shares the 1,3-benzothiazol-2-yl group but differs in other structural aspects :

Key Observations :

- Ring Size and Conformation : The azetidine in the target compound imposes greater steric constraint than the piperazine in Compound 38, which may influence binding to biological targets. Smaller rings like azetidine are increasingly favored in drug design for their improved metabolic stability and reduced off-target effects.

- Substituent Chemistry: The 4-fluoro group on the benzothiazole in the target compound enhances electronegativity and lipophilicity compared to non-fluorinated analogs.

- Functional Groups : The N-methoxy carboxamide in the target compound may engage in hydrogen bonding, enhancing solubility, whereas the ethyl ester in Compound 38 is prone to hydrolysis, limiting its metabolic stability.

Actividad Biológica

1-(4-fluoro-1,3-benzothiazol-2-yl)-N-methoxyazetidine-3-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 273.35 g/mol. The compound features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research has shown that benzothiazole derivatives exhibit significant antimicrobial activity. A study indicated that compounds with similar structures effectively inhibited the growth of various bacterial strains and fungi. The mechanism often involves interference with cellular processes such as DNA replication and protein synthesis.

Anticancer Activity

Benzothiazole derivatives have been investigated for their anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways. The presence of the benzothiazole ring enhances the interaction with specific molecular targets involved in cancer cell proliferation.

Case Studies

- Fluorescent Probes for Alzheimer's Disease : A related study focused on benzothiazole derivatives as fluorescent probes for detecting amyloid-beta aggregates associated with Alzheimer's disease. These compounds demonstrated strong binding affinities (Kd values ranging from 40 to 148 nM) to Aβ aggregates, indicating their potential as diagnostic tools in neurodegenerative diseases .

- Inhibition of Protein Kinases : Another study highlighted the ability of benzothiazole derivatives to inhibit protein kinases involved in cancer signaling pathways. This inhibition can lead to reduced tumor growth in preclinical models, showcasing the therapeutic potential of such compounds .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular functions.

- Receptor Modulation : Interaction with specific receptors can alter signaling pathways associated with cell survival and proliferation.

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with other similar compounds is useful:

Q & A

What are the standard synthetic routes for 1-(4-fluoro-1,3-benzothiazol-2-yl)-N-methoxyazetidine-3-carboxamide, and how is purity ensured?

Level: Basic

Methodological Answer:

The compound is synthesized via coupling reactions between a 4-fluoro-1,3-benzothiazol-2-amine derivative and an azetidine-3-carboxylic acid precursor. Analogous methods involve reacting benzothiazole amines with acyl chlorides or activated esters in pyridine or THF, followed by TLC monitoring (e.g., silica gel plates, hexane/EtOAc eluent) to track reaction progress . Purification is achieved via column chromatography (silica gel) or recrystallization from methanol. Purity is validated using elemental analysis (C, H, N, S content), ¹H/¹³C NMR (confirming amide and fluorine environments), and IR spectroscopy (amide C=O stretch at ~1650 cm⁻¹) .

Which spectroscopic and analytical methods are critical for validating the structure of this compound?

Level: Basic

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Identifies proton environments (e.g., azetidine CH₂ at δ ~3.5–4.0 ppm, benzothiazole aromatic protons at δ ~7.0–8.5 ppm) and carbon types (amide carbonyl at δ ~170 ppm).

- IR Spectroscopy : Confirms amide (1650–1680 cm⁻¹) and C–F (1220–1280 cm⁻¹) stretches.

- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing). SHELX software refines diffraction data to calculate bond lengths/angles (e.g., C–F bond ~1.34 Å) .

How can X-ray crystallography using SHELX software elucidate molecular structure and intermolecular interactions?

Level: Advanced

Methodological Answer:

SHELX programs (e.g., SHELXL) process single-crystal X-ray data to refine atomic coordinates, thermal parameters, and hydrogen bonding. For benzothiazole derivatives, this reveals planar conformations (torsion angles < 5° for the benzothiazole ring) and stabilizing interactions like N–H···N hydrogen bonds (e.g., 2.8–3.0 Å) forming dimers. Non-classical C–H···F/O interactions (3.0–3.5 Å) further stabilize crystal packing .

What is the mechanistic rationale for incorporating a fluorine atom at the 4-position of the benzothiazole ring?

Level: Advanced

Methodological Answer:

Fluorine’s electronegativity enhances metabolic stability (reducing CYP450-mediated oxidation) and modulates electronic effects (σ-inductive withdrawal), potentially improving binding to targets like PFOR (pyruvate:ferredoxin oxidoreductase). Structural analogs (e.g., nitazoxanide derivatives) show fluorine’s role in enhancing enzyme inhibition by stabilizing anion intermediates .

How do structural modifications (e.g., azetidine vs. piperidine rings) impact the compound’s pharmacological profile?

Level: Advanced

Methodological Answer:

Systematic SAR studies compare ring sizes to assess steric and conformational effects. Azetidine’s constrained geometry may enhance selectivity by reducing off-target interactions. For example, piperidine analogs in benzothiazole-carboxamides exhibit altered logP values and solubility, impacting bioavailability. Computational modeling (e.g., molecular docking) can predict binding affinity changes .

What experimental strategies are employed to investigate the compound’s mechanism of action in enzyme inhibition?

Level: Advanced

Methodological Answer:

- Enzyme Assays : Measure PFOR activity under anaerobic conditions via NADH oxidation (340 nm absorbance). Competitive inhibition is tested by varying substrate (pyruvate) concentrations.

- Docking Studies : AutoDock Vina or Schrödinger Suite predicts interactions (e.g., amide anion binding to the enzyme’s flavin cofactor) .

- Kinetic Analysis : Lineweaver-Burk plots determine inhibition type (e.g., uncompetitive vs. non-competitive) .

How can researchers optimize reaction conditions to improve synthetic yields?

Level: Advanced

Methodological Answer:

Vary solvents (THF vs. EtOH), catalysts (EDC/HOBt vs. DCC), and temperatures (room temp vs. reflux). shows yields ranging from 60% (EtOH, 60°C) to 93% (THF, 80°C) for analogous benzothiazole derivatives. Design of Experiments (DoE) identifies optimal parameters (e.g., 1.2 eq. reagent, 12 h stirring) .

How should conflicting data regarding biological activity across studies be addressed methodologically?

Level: Advanced

Methodological Answer:

- Reproducibility Checks : Standardize assay conditions (cell lines, incubation time).

- Meta-Analysis : Compare structural analogs (e.g., 4-fluoro vs. 4-chloro derivatives) to isolate substituent effects.

- Purity Validation : HPLC (≥95% purity) ensures activity discrepancies are not due to impurities .

What protocols ensure the compound’s stability during storage and handling?

Level: Advanced

Methodological Answer:

- Storage : Desiccated at -20°C under argon to prevent hydrolysis of the amide bond.

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored via HPLC. Recrystallization from methanol removes degraded byproducts .

How can computational docking studies predict binding modes and guide derivative design?

Level: Advanced

Methodological Answer:

- Docking Workflow : Prepare protein structure (PDB ID), assign partial charges (AMBER force field), and perform flexible ligand docking.

- Pose Analysis : Identify key interactions (e.g., hydrogen bonds between benzothiazole N and Arg residues).

- MD Simulations : Validate stability of docked poses over 100 ns trajectories. For example, ’s docking poses of benzothiazole-acetamides correlate with experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.